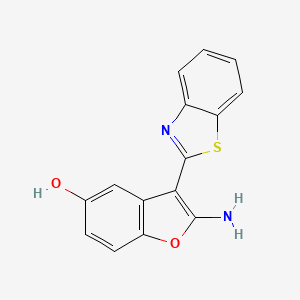

2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol

Description

Properties

CAS No. |

113825-80-2 |

|---|---|

Molecular Formula |

C15H10N2O2S |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

2-amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol |

InChI |

InChI=1S/C15H10N2O2S/c16-14-13(9-7-8(18)5-6-11(9)19-14)15-17-10-3-1-2-4-12(10)20-15/h1-7,18H,16H2 |

InChI Key |

MNPOCOLKNAYTBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C3C=C(C=C4)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzo[d]thiazol-2-yl)benzofuran-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole with appropriate benzofuran derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzo[d]thiazol-2-yl)benzofuran-5-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzofuran and benzothiazole derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2-amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

| Study | Findings |

|---|---|

| Bodke et al. (2013) | Identified derivatives with selective cytotoxicity against various cancer cell lines. |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study showed that it possesses significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

| Study | Findings |

|---|---|

| Research on Antimicrobial Activity | Demonstrated efficacy against multiple bacterial strains with minimal inhibitory concentrations established. |

Fluorescent Probes

The compound's photoluminescent properties make it suitable for use as a fluorescent probe in analytical chemistry and biological imaging. Its ability to emit fluorescence under UV light allows for applications in tracking biological processes.

| Application | Description |

|---|---|

| Biological Imaging | Utilized in live-cell imaging due to its low toxicity and high sensitivity. |

Sensor Technology

Recent advancements have explored the use of this compound in sensor technology, particularly for detecting environmental pollutants. Its interaction with specific ions can lead to measurable changes in fluorescence, facilitating real-time monitoring.

Skin Care Formulations

2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol has potential applications in cosmetic formulations aimed at skin rejuvenation and protection due to its antioxidant properties. Studies have shown that it can enhance skin hydration and reduce oxidative stress markers.

| Study | Findings |

|---|---|

| Cosmetic Formulation Studies | Confirmed the efficacy of formulations containing the compound in improving skin barrier function and hydration levels. |

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, derivatives of 2-amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol were tested for their ability to induce apoptosis. The results indicated a dose-dependent increase in apoptotic cells, suggesting a mechanism that could be harnessed for therapeutic purposes.

Case Study 2: Antimicrobial Testing

A series of trials were conducted to evaluate the antimicrobial properties of the compound against clinical isolates of bacteria. The results showed that certain formulations significantly inhibited bacterial growth, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Amino-3-(benzo[d]thiazol-2-yl)benzofuran-5-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes, receptors, and DNA, affecting their function.

Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Benzothiazole-Containing Analogues

Compounds with benzothiazole moieties are prevalent in amyloid imaging and antiviral research. Key comparisons include:

Key Differences :

Benzofuran-Based Analogues

Benzofuran derivatives are widely explored in neuroimaging. Notable examples:

| Compound Name | Structural Features | Known Applications/Properties | Reference |

|---|---|---|---|

| 2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol | Benzothiazole at position 3; amino and hydroxyl groups | Theoretical amyloid affinity | N/A |

| 18F-AZD4694 | 2-(2-Fluoro-6-methylaminopyridin-3-yl)-1-benzofuran-5-ol | Amyloid PET imaging (high specificity) | |

| 11C-BF-227 | Benzoxazole with ethenyl and fluoroethoxy groups | Moderate amyloid binding |

Key Differences :

- 18F-AZD4694 substitutes position 2 with a fluorinated pyridinyl group, enhancing blood-brain barrier (BBB) penetration and radiotracer stability compared to the target compound’s benzothiazole .

- 11C-BF-227 uses a benzoxazole core, which may exhibit weaker binding to amyloid-β due to reduced electron density compared to benzothiazole .

Hybrid Scaffolds with Diverse Moieties

Other compounds combine heterocycles with distinct functional groups:

Key Differences :

- Z15 lacks a benzofuran/benzothiazole system, relying on oxadiazole for rigidity, which may limit cross-interactions with amyloid targets .

- 18F-FACT incorporates a thiazole-vinyl-benzoxazole scaffold, balancing lipophilicity and binding affinity but with faster clearance than benzothiazole-based agents .

Biological Activity

2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol, a complex heterocyclic compound, is gaining attention in medicinal chemistry due to its potential biological activities. This compound integrates the structural features of benzofuran and benzothiazole, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data tables.

| Property | Value |

|---|---|

| CAS Number | 113825-80-2 |

| Molecular Formula | C15H10N2O2S |

| Molecular Weight | 282.32 g/mol |

| IUPAC Name | 2-amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol |

| LogP | 4.58 |

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various pathogens.

Case Studies

- Antitubercular Activity : In studies involving derivatives of benzofuran, compounds similar to 2-amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol demonstrated promising activity against Mycobacterium tuberculosis. For instance, derivatives with specific substitutions showed minimum inhibitory concentrations (MIC) as low as 8 μg/mL against M. tuberculosis H37Rv strains .

- Antibacterial Activity : A series of synthesized benzofuran derivatives were tested against gram-positive and gram-negative bacteria. Compounds with specific functional groups exhibited MIC values ranging from 0.78 to 6.25 μg/mL against strains like Staphylococcus aureus and Escherichia coli. .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied.

Research Findings

Benzofuran compounds have shown activity against various cancer cell lines:

- Ovarian Cancer : Compounds derived from benzofuran were evaluated against the A2780 human ovarian cancer cell line, with some exhibiting IC50 values as low as 11 μM .

- Mechanism of Action : The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis, indicating that the compound may act as an enzyme inhibitor .

Anti-inflammatory Properties

The anti-inflammatory effects of benzofuran derivatives are also noteworthy. Studies have highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Mechanism Insights

The compound's interaction with biological macromolecules suggests it may influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

The unique structure of 2-amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol allows it to exhibit distinct biological activities compared to other related compounds.

| Compound Type | Biological Activity |

|---|---|

| Benzothiazole Derivatives | Antimicrobial, Anticancer |

| Benzofuran Derivatives | Antifungal, Antioxidant |

| Thiazole Derivatives | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via direct condensation of 2-aminobenzaldehyde derivatives with cyano-containing reagents (e.g., 2-benzothiazoleacetonitrile). A critical parameter is the stoichiometric ratio of reactants (1:1 molar ratio for optimal adduct formation) and reaction temperature (typically 60–80°C under reflux). Solvent choice (e.g., THF or methanol) and acid/base catalysis (e.g., HCl for protonation of intermediates) also significantly impact yield . Purification often involves recrystallization from methanol or ethanol to achieve >95% purity .

| Key Reaction Parameters | Optimized Conditions |

|---|---|

| Reactant molar ratio | 1:1 (aldehyde:cyano reagent) |

| Temperature | 60–80°C (reflux) |

| Solvent | THF or methanol |

| Catalyst | HCl (0.1–0.5 M) |

Q. How is the structural characterization of this compound performed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving crystal structures. Key steps include:

- Data collection at low temperature (100 K) to minimize thermal motion.

- Integration of diffraction data using programs like SAINT or APEX3.

- Refinement with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed geometrically.

- Validation using R-factor (<5%) and goodness-of-fit (GOF ~1.0) metrics .

Q. What spectroscopic techniques are essential for confirming the compound’s identity and purity?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm aromatic proton environments (e.g., benzofuran C-H at δ 6.8–7.5 ppm) and amine groups (δ 4.5–5.5 ppm).

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N/C=C in benzothiazole) .

Advanced Research Questions

Q. How does the electronic structure of 2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol influence its fluorescence properties?

- Methodological Answer : The benzothiazole moiety acts as an electron-withdrawing group, while the benzofuran ring provides π-conjugation. Time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-31G* level) predict charge-transfer transitions between the benzofuran and benzothiazole units. Experimental validation via UV-Vis (λmax ~350–400 nm) and fluorescence emission (λem ~450–500 nm) in ethanol correlates with computational data. Quantum yield (Φ) is solvent-dependent, with higher Φ in aprotic solvents due to reduced non-radiative decay .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Re-optimize computational models using implicit solvent effects (e.g., PCM for ethanol) to match experimental conditions.

- Step 2 : Validate vibrational modes via Raman spectroscopy to cross-check IR assignments.

- Step 3 : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions (e.g., aromatic protons).

- Case Study : Discrepancies in amine proton shifts were resolved by deuteration experiments, confirming intramolecular hydrogen bonding with the benzothiazole nitrogen .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control reaction exothermicity and reduce side reactions (e.g., dimerization).

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cyclization steps.

- Byproduct Analysis : LC-MS monitoring identifies common impurities (e.g., des-amino derivatives), which are minimized via pH control (pH 6–7) during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.